4-(1-Isocyanoethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-isocyanoethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFFKRVDJSDQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 4 1 Isocyanoethyl Pyridine
Reactivity of the Isocyanide Functional Group
The isocyanide (-N≡C) group is characterized by its unique electronic structure, which imparts a rich and varied reactivity profile. It can act as a nucleophile through its carbon atom and as an electrophile at the nitrogen atom, and it readily participates in cycloaddition reactions.
1,3-Dipolar Additions
1,3-Dipolar cycloadditions are powerful ring-forming reactions that involve the reaction of a 1,3-dipole with a dipolarophile to construct five-membered heterocycles. organic-chemistry.orgwikipedia.orgnumberanalytics.com The isocyanide group can serve as a one-atom component in these reactions. For instance, in the presence of a suitable 1,3-dipole, such as an azomethine ylide, 4-(1-isocyanoethyl)pyridine can undergo cycloaddition to form heterocyclic structures. mdpi.com These reactions are often stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. ntu.edu.sg
The Huisgen 1,3-dipolar cycloaddition is a classic example of this type of reaction, where a 1,3-dipolar compound reacts with a dipolarophile, such as an alkene or alkyne, to yield a five-membered heterocycle. organic-chemistry.org While specific examples involving this compound are not extensively detailed in the provided results, the general reactivity pattern of isocyanides suggests its potential to participate in such transformations. organic-chemistry.orgwikipedia.org These reactions can be influenced by electronic and steric factors, and in some cases, can be catalyzed by metals to enhance regioselectivity. organic-chemistry.org
A notable application of this reactivity is in the synthesis of pyrroline (B1223166) derivatives condensed with a pyridine (B92270) ring. mdpi.com The reaction of substituted nitropyridines with N-methyl azomethine ylide demonstrates the feasibility of [3+2]-cycloaddition, where the pyridine ring itself can act as the 2π-partner. mdpi.com
Formation of Metal Complexes with Transition Metals
The carbon atom of the isocyanide group possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metals. ambeed.comwikipedia.org This property allows this compound to form a variety of metal complexes. These complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science. wikipedia.orgijpcbs.com
Pyridine and its derivatives are well-known to form stable complexes with a wide range of transition metals, including ruthenium, cobalt, nickel, and platinum. wikipedia.orgijpcbs.com The resulting complexes can exhibit various geometries, such as octahedral and tetrahedral, depending on the metal and other ligands present. wikipedia.org For example, complexes of the type [MCl2(pyridine)4]n+ are common. wikipedia.org
The formation of these complexes can influence the electronic properties and reactivity of the pyridine ring. The coordination of a metal to the pyridine nitrogen can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack.
| Metal | Ligand Type | Complex Geometry | Potential Application |
| Ruthenium(II) | Terpyridine | Octahedral | Photosensitizers, Catalysis |
| Cobalt(II) | Pyridine | Octahedral | Precursor in Organocobalt Chemistry |
| Nickel(II) | Pyridine | Octahedral | Precursor in Organonickel Chemistry |
| Platinum(II) | Thiazole, Pyridine | Square Planar | Therapeutic Agents |
| Copper(I) | 4H-Imidazolato | - | Photosensitizers |
Condensation Reactions Involving Isocyanides
Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine, often with the elimination of a small molecule like water. numberanalytics.com Isocyanides can participate in various condensation reactions, acting as a key building block for more complex molecules.
One notable example is the Ugi four-component reaction, a multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials. While not explicitly detailed for this compound in the search results, isocyanides are a cornerstone of this reaction. A highly stereoselective Ugi/Pictet–Spengler sequence has been developed using (2-isocyanoethyl)benzene, highlighting the potential for similar transformations with its pyridine analogue. acs.org
Furthermore, pyridine itself is often used as a base or solvent in condensation reactions, such as the Knoevenagel and Claisen condensations. numberanalytics.comwikipedia.org It can also be a reactant in multi-component reactions to synthesize annulated pyridines. rsc.org
Stereoselective Reactions of Isocyanides
Stereoselective reactions are chemical reactions in which one stereoisomer of a product is preferentially formed over others. ntu.edu.sgdurgapurgovtcollege.ac.in The isocyanide group can participate in stereoselective transformations, leading to the formation of chiral products with high enantiomeric or diastereomeric purity.
For example, a catalyst-free [1+2+3] cycloaddition/N–N bond cleavage sequential reaction involving 3-(2-isocyanoethyl)indole has been developed to access spiroindolines with syn-stereoselectivity. acs.orgresearchgate.net This demonstrates the potential for developing highly stereoselective reactions using isocyanide-containing starting materials like this compound. The stereochemical outcome of such reactions is often determined by the specific reaction mechanism and the nature of the reactants and catalysts involved. ntu.edu.sg
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, which is not involved in the aromatic π-system. imperial.ac.uk This makes the nitrogen atom basic and nucleophilic, allowing it to react with electrophiles. wikipedia.orgpharmaguideline.com
Lewis Acid Adduct Formation and Pyridinium (B92312) Salt Generation
The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base, capable of donating this electron pair to a Lewis acid. wikipedia.org Lewis acids are electron-pair acceptors. wikipedia.org This interaction leads to the formation of a Lewis adduct. wikipedia.org For instance, pyridine can react with boron trifluoride (BF3) to form the adduct BF3-pyridine. wikipedia.org Similarly, this compound is expected to form adducts with various Lewis acids, including metal ions and other electron-deficient species. wikipedia.orgchemrxiv.org The formation of these adducts can significantly alter the reactivity of the pyridine ring.
Furthermore, the reaction of the pyridine nitrogen with electrophiles, such as alkyl halides, results in the formation of pyridinium salts. pharmaguideline.commdpi.comresearchgate.net These salts are quaternary ammonium (B1175870) compounds where the nitrogen atom bears a positive charge. nih.gov The formation of pyridinium salts increases the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. imperial.ac.uk This reactivity has been exploited in various synthetic methodologies, including the enantioselective functionalization of pyridinium salts. nih.gov
Alkylation of Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound readily reacts with alkylating agents, such as alkyl halides and sulfates. gcwgandhinagar.com This reaction, a form of quaternization, results in the formation of a pyridinium salt. wikipedia.orggcwgandhinagar.com The process involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, creating a positive charge on the nitrogen atom within the ring. wikipedia.org This modification significantly alters the electronic properties of the molecule, increasing the reactivity of the pyridine ring toward both oxidation and reduction. wikipedia.org
The general reaction is as follows: C₅H₄N(CH(CH₃)NC) + RX → [C₅H₄N(R)(CH(CH₃)NC)]⁺X⁻
This quaternization is a common strategy in organic synthesis to activate the pyridine ring. For instance, blocking the nitrogen with a substituent can be used to direct other reactions, such as Minisci-type alkylations, to specific positions on the ring. chemistryviews.org
Oxidation to Pyridine N-Oxides
Similar to other tertiary amines and pyridine derivatives, the nitrogen atom in this compound can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids (peracids) like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorgsyn.orggoogle.com The reaction involves the transfer of an oxygen atom from the peracid to the pyridine nitrogen. wikipedia.org
The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide is a much weaker base. scripps.edu The introduction of the N-oxide group increases the electron density at the C-2 and C-4 positions of the pyridine ring through resonance, making these positions more susceptible to electrophilic substitution. wikipedia.orgscripps.edu This activation is synthetically useful, as it allows for electrophilic substitutions that are otherwise difficult on the electron-deficient pyridine ring. wikipedia.org The oxygen atom can later be removed by deoxygenation, for example, with zinc dust, to restore the pyridine ring. wikipedia.org
Table 1: Common Reagents for Pyridine Oxidation
| Oxidizing Agent | Typical Solvent | Reference |
|---|---|---|
| Peracetic Acid | Acetic Acid | orgsyn.orgwikipedia.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane | google.com |
| Perbenzoic Acid | - | wikipedia.org |
Nucleophilic and Electrophilic Substitution Patterns on the Pyridine Ring
The pyridine ring in this compound is inherently electron-deficient due to the electronegative nitrogen atom, which makes it resistant to electrophilic aromatic substitution but prone to nucleophilic substitution. wikipedia.orggcwgandhinagar.com Its reactivity is often compared to that of nitrobenzene. wikipedia.orguoanbar.edu.iq
Nucleophilic Substitution: Nucleophilic attacks are favored at the C-2 (ortho) and C-4 (para) positions, as these positions have a lower electron density. wikipedia.orguoanbar.edu.iq The stability of the intermediate carbanion (a Meisenheimer-like complex) is greater when the attack occurs at these positions because the negative charge can be delocalized onto the electronegative nitrogen atom. uomosul.edu.iq Given that the isocyanoethyl group is at the C-4 position, nucleophilic substitution would primarily be expected at the C-2 and C-6 positions. Reactions like the Chichibabin amination, which uses sodium amide to introduce an amino group, typically occur at the 2-position. wikipedia.org
Electrophilic Substitution: Electrophilic substitution on the pyridine ring is significantly more difficult than on benzene (B151609) and requires harsh conditions. uomosul.edu.iqquimicaorganica.org The nitrogen atom deactivates the ring towards electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring to a great extent. uoanbar.edu.iq When substitution does occur, it is directed to the C-3 (meta) position, which is the most electron-rich carbon. wikipedia.orgquimicaorganica.orgaklectures.com Friedel-Crafts alkylation and acylation reactions typically fail because the Lewis acid catalyst coordinates with the nitrogen lone pair. wikipedia.orgquimicaorganica.org
Radical Reactions Involving Pyridine and Isocyanide Moieties
Radical reactions provide a powerful alternative for functionalizing the electron-deficient pyridine ring, bypassing the limitations of traditional electrophilic and nucleophilic substitution methods.
Minisci-Type Reactions and Their Modifications
The Minisci reaction is a radical substitution that allows for the introduction of alkyl groups onto electron-deficient N-heterocycles. wikipedia.org This reaction is particularly effective for pyridines, which, under acidic conditions, are protonated and become highly reactive towards nucleophilic carbon-centered radicals. wikipedia.org The radical addition typically occurs at the C-2 and C-4 positions. researchgate.net For this compound, the Minisci reaction would be expected to yield the C-2 alkylated product.
The general mechanism involves the generation of an alkyl radical, often from a carboxylic acid via oxidative decarboxylation using silver nitrate (B79036) and a persulfate oxidant. wikipedia.org This radical then attacks the protonated pyridine ring. chim.it
A significant challenge in Minisci reactions is controlling regioselectivity, as mixtures of isomers can be formed. wikipedia.orgnih.gov To address this, modifications have been developed. One strategy involves using a temporary blocking group on the pyridine nitrogen to sterically hinder the C-2 and C-6 positions, thereby directing the radical attack exclusively to the C-4 position. chemistryviews.orgnih.gov While the isocyanoethyl group is already at C-4, understanding these modifications is key to controlling functionalization at other sites if desired.
Table 2: Typical Conditions for Minisci-Type Reactions
| Radical Source | Oxidant System | Acid | Key Features | Reference(s) |
|---|---|---|---|---|
| Carboxylic Acids | AgNO₃ / (NH₄)₂S₂O₈ | H₂SO₄ | Classic conditions, generates alkyl radicals via decarboxylation. | wikipedia.org |
| Alkyl Halides | Magnesium Reduction | - | Generates alkyl radicals for addition to heterocycles. | researchgate.net |
Photoinduced Radical Coupling and Functionalization
Photoinduced methods offer mild, metal-free alternatives for generating radicals and functionalizing pyridines. unirioja.esnih.gov Visible-light photocatalysis can initiate radical processes under conditions that tolerate a wide range of functional groups. chemrxiv.orgnih.gov For a molecule like this compound, photoinduced radical coupling could be used for C-H functionalization.
One approach involves the use of a photocatalyst that, upon light absorption, can engage in a single-electron transfer (SET) process with a radical precursor to generate the desired radical. chemrxiv.org This radical can then add to the pyridine ring in a process analogous to the Minisci reaction. chim.it Another strategy involves the photoinduced formation of a complex between a catalyst (like 4-phenylpyridine) and an alkyl halide, which facilitates carbon-halogen bond homolysis to generate a carbon radical. nih.govnih.gov
These methods can be highly selective. For example, photoinduced cobalt catalysis has been used for the reductive coupling of pyridines with dienes, showing high selectivity for the C-4 position. unirioja.eschemrxiv.org This selectivity is achieved by pre-activating the pyridine as a phosphonium (B103445) salt, which then forms a persistent radical upon reduction. unirioja.es
Cascade Oxidative and Halogenative Cyclization Processes
The isocyanide group is a versatile functional handle that can participate in complex cascade reactions. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient for building complex molecular architectures. nih.gov
In the context of this compound, the isocyanide moiety could be a key participant in cascade cyclizations. For instance, tryptamine-derived isocyanides have been shown to undergo a cascade sequence involving oxidative trifluoromethylation followed by a halogenative cyclization using N-halosuccinimide. researchgate.net While this example involves an indole (B1671886) core, it demonstrates the principle of using an isocyanide to trigger a cyclization cascade. A similar strategy could potentially be envisioned for this compound, where an initial reaction at the isocyanide or pyridine ring initiates a sequence of intramolecular reactions, possibly involving oxidation and the incorporation of a halogen, to construct new polycyclic systems. researchgate.netresearchgate.net
Such processes are powerful tools in medicinal chemistry for accessing novel scaffolds. researchgate.net For example, gold-catalyzed oxidative cascade cyclizations of tryptamine-derived isocyanides have been used to synthesize spiroindolines. researchgate.net
Coordination Chemistry and Catalytic Applications of 4 1 Isocyanoethyl Pyridine Analogues
4-(1-Isocyanoethyl)pyridine as a Ligand in Transition Metal Complexes
The compound this compound is an example of a molecule that combines a hard Lewis basic pyridine (B92270) site with a soft isocyanide functionality. wikipedia.orgresearchgate.net Isocyanides, or isonitriles, are organic compounds containing the functional group -N≡C. wikipedia.org They are isomers of nitriles (-C≡N). wikipedia.org The isocyanide group is a versatile ligand in organometallic chemistry, known for its ability to stabilize transition metals in various oxidation states. wikipedia.org Pyridine, a simple six-membered aromatic heterocycle, is a ubiquitous ligand in coordination chemistry, typically binding to metal centers through its nitrogen lone pair. researchgate.net The combination of these two functional groups in a single molecule, as in this compound analogues, can lead to ligands with interesting coordination behavior, potentially acting as monodentate, bidentate, or bridging ligands.
The design of ligands is crucial for controlling the properties and reactivity of the resulting metal complexes. For pyridine-isocyanide ligands, several principles guide their design to achieve desired outcomes in coordination chemistry and catalysis.
Electronic Properties : Pyridine is a σ-donor ligand, and its basicity can be tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. researchgate.net Isocyanides are generally strong σ-donors and weak π-acceptors, a property that can be modulated by the nature of the organic substituent attached to the isocyano group. wikipedia.orgmdpi.com The combination of a tunable pyridine unit and an isocyanide function allows for fine control over the electronic environment of the metal center.
Steric Factors : The steric bulk of the ligand can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center for catalytic reactions. In ligands like this compound, the ethyl bridge and any substituents on the pyridine ring contribute to the steric profile.
Chelation and Bridging Capabilities : Depending on the length and flexibility of the linker between the pyridine and isocyanide groups, these ligands can act as chelating agents, forming stable five- or six-membered rings with a metal center. Alternatively, they can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
Ligand Lability : For catalytic applications, it is often desirable to have ligands that can readily dissociate from the metal center to create a vacant coordination site for substrate binding. mdpi.com The design of pyridine-isocyanide ligands can be tailored to control this lability.
In complexes of this compound analogues, the ligand coordinates to a transition metal center through two distinct donor atoms: the nitrogen of the pyridine ring and the carbon of the isocyanide group.
The pyridine nitrogen forms a coordinate covalent bond with the metal (M-N bond) by donating its lone pair of electrons. wikipedia.orgresearchgate.net This interaction is characteristic of a Lewis base (the pyridine) and a Lewis acid (the metal center). wikipedia.org
The isocyanide group typically binds to the metal through its terminal carbon atom, forming a metal-carbon (M-C) bond. wikipedia.org The bonding in metal isocyanide complexes is often compared to that in metal carbonyl complexes, involving σ-donation from the carbon lone pair to an empty metal orbital and π-back-donation from a filled metal d-orbital to the π* antibonding orbital of the isocyanide. wikipedia.org The extent of π-back-donation can influence the M-C-N bond angle. In some cases, the presence of a cis-pyridyl ligand can promote nucleophilic attack at the coordinated isocyanide carbon. rsc.org
The position of the nitrogen atom within the pyridine ring (i.e., ortho-, meta-, or para- to the isocyanoethyl substituent) has a profound impact on the coordination properties of the ligand and the architecture of the resulting metal complexes. Studies on analogous pyridyl-containing ligands have demonstrated that this positional isomerism can dictate the dimensionality and topology of coordination polymers.
For instance, research on tridentate NN'O Schiff base ligands has shown that changing the pyridine nitrogen position from the 3-position (meta) to the 4-position (para) can alter the structure of a copper(II) complex from a two-dimensional to a three-dimensional coordination polymer.
In a study of isomeric pyridyl-β-diketonate ligands complexed with Cu(II), the position of the pyridine nitrogen atom determined the final structure of the assembly. The ligand with the nitrogen at the 4-position (para) formed a two-dimensional polymeric assembly. The meta-substituted ligand (3-position) also yielded a 2D polymer, but with significant structural differences. In contrast, the ortho-substituted ligand (2-position) resulted in the formation of a mononuclear, one-dimensional complex.
A summary of these findings is presented in the table below:
| Pyridine N-Atom Position | Ligand Type | Metal Ion | Resulting Structure |
| 4-position (para) | Pyridyl-β-diketonate | Cu(II) | 2D Polymeric Assembly |
| 3-position (meta) | Pyridyl-β-diketonate | Cu(II) | 2D Polymeric Assembly (structurally distinct from para) |
| 2-position (ortho) | Pyridyl-β-diketonate | Cu(II) | 1D Mononuclear Complex |
| 4-position (para) | Tridentate NN'O Schiff Base | Cu(II) | 3D Coordination Polymer |
| 3-position (meta) | Tridentate NN'O Schiff Base | Cu(II) | 2D Coordination Polymer |
This demonstrates that the seemingly subtle change in the nitrogen atom's location can be a powerful tool for controlling the supramolecular structure of coordination compounds.
Homogeneous Catalysis
Transition metal complexes containing pyridine-isocyanide ligands have emerged as promising candidates for homogeneous catalysis. mdpi.comrsc.org The unique combination of a σ-donating pyridine and a σ-donating/π-accepting isocyanide allows for the modulation of the metal center's electronic properties, which is key to catalytic activity.
The development of catalysts based on pyridine-isocyanide ligands has spanned a range of organic transformations. For example, platinum(II) complexes containing both phosphine (B1218219) and isocyanide ligands have been shown to be highly efficient catalysts for the hydrosilylation of alkynes. mdpi.com In some cases, mixed ligand phosphine-isocyanide complexes have demonstrated superior catalytic activity compared to their bis(phosphine) or bis(isocyanide) counterparts, highlighting the complementary role of the two different ligand types. mdpi.com
The electronic properties of the ligands play a significant role in their catalytic performance. For instance, in certain platinum-catalyzed reactions, complexes with more strongly donating phosphine ligands initially gave higher yields than those with isocyanide ligands. mdpi.com However, under different conditions, the mixed phosphine-isocyanide complexes proved to be superior. mdpi.com
Furthermore, the versatility of the isocyanide group has been exploited in multicomponent reactions, such as the Passerini and Ugi reactions, which are powerful tools for building molecular complexity. rsc.org Copper complexes with terpyridine ligands, which are structurally related to simple pyridine ligands, have been used to catalyze the radical addition of trifluoromethyl groups to isocyanides. nih.gov
A particularly significant application of metal complexes with pyridine-containing ligands is in the field of C-H activation. rsc.orgbeilstein-journals.orgacs.org The pyridine nitrogen can act as a directing group, positioning the metal catalyst in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. acs.orgrsc.org
The combination of a directing pyridine group and a reactive isocyanide moiety within the same ligand framework offers intriguing possibilities for catalysis. Metal-catalyzed C-H functionalization involving isocyanide insertion has been recognized as a powerful strategy in organic synthesis. rsc.org
Examples of relevant catalytic systems include:
Palladium-catalyzed C-H olefination of pyridines : The reaction is proposed to proceed through coordination of the pyridine nitrogen to the palladium center, followed by C-H cleavage. beilstein-journals.org
Nickel-catalyzed C4-alkylation of pyridines : This transformation involves the oxidative addition of a pyridine C(4)-H bond to a nickel center. beilstein-journals.org
Rhodium-catalyzed C-H functionalization : Rhodium complexes have been employed for the C-H alkylation of pyridines. beilstein-journals.org
The synergy between the directing effect of the pyridine ring and the reactivity of the isocyanide group can enable the development of novel and efficient catalytic cycles for the construction of complex organic molecules.
Role in Hydrogen Transfer Catalysis
Hydrogen transfer reactions represent a crucial class of chemical transformations for the reduction of organic compounds, offering an alternative to the use of high-pressure molecular hydrogen (H₂). wikipedia.org In this context, organometallic catalysts, particularly those based on ruthenium and rhodium, are frequently employed, often utilizing ligands such as diamines and phosphines to facilitate the process. wikipedia.org The mechanism typically involves a hydrogen donor, like isopropanol (B130326) or formic acid, which transfers hydrogen to a substrate (e.g., a ketone or imine) via the metal catalyst, resulting in the substrate's reduction and the donor's oxidation (e.g., to acetone (B3395972) or carbon dioxide). wikipedia.org
The incorporation of pyridine-based ligands, analogues to this compound, is instrumental in these catalytic systems. A novel transformation pathway involving α-iminyl radical cations demonstrates the role of the pyridine framework in complex annulations. rsc.org This process, utilizing iron/secondary amine synergistic catalysis, proceeds through a 1,5-hydrogen atom transfer (1,5-HAT), generating a versatile reactive species that enables the modular assembly of fused pyridine structures. rsc.org This highlights how the intrinsic structure of pyridine derivatives can direct reaction pathways by facilitating specific hydrogen transfer events, leading to the synthesis of complex molecules. rsc.org While direct catalysis of hydrogen transfer by this compound analogues is a specific area of research, the fundamental principles of using transition metal complexes with N-heterocyclic ligands establish their potential role in mediating the transfer of hydrogen from a donor to a substrate.
Electro- and CO₂ Hydrogenation Catalysis
The electrochemical reduction of carbon dioxide (CO₂), a key strategy for converting waste emissions into valuable chemicals, can be significantly enhanced by pyridine-based molecules. When simple and inexpensive pyridine molecules are electrografted onto silver catalyst surfaces, they have been shown to efficiently catalyze the electroreduction of CO₂ to C1 products with high selectivity and current density at low potential. tudelft.nl The pyridine groups act as co-catalysts, improving the reaction rate and mass transport by capturing CO₂ molecules at the electrode interface. tudelft.nl
The electronic structure of the pyridine-based ligand is critical. Research on Co-based metal-organic frameworks (MOFs) for electrocatalytic nitrate (B79036) reduction, a similar reduction reaction, demonstrated that the electron-donating ability of the pyridine-based ligand directly impacts catalytic activity. acs.org Ligands with stronger electron-donating capacity enhance the electron density of the cobalt metal center, which in turn facilitates the adsorption of the substrate and lowers the energy barrier for the reduction reaction. acs.org This principle is directly applicable to CO₂ hydrogenation. For instance, in studies with pyridine-grafted silver catalysts, the length of the alkyl chain on the pyridine molecule was found to modulate the electronic structure of the active silver sites, creating an optimal synergy that promotes charge transfer and facilitates the CO₂ reduction reaction (CO₂RR). tudelft.nl Computational studies of the reaction energy diagram for CO₂RR to CO showed that variations in the pyridine structure led to different energy barriers for the process. tudelft.nl
Ring-Opening Polymerization
Pyridine-containing polymers are valuable materials due to their unique electronic and coordination properties. chemrxiv.org However, the basicity of the pyridine nitrogen often interferes with transition metal catalysts used in polymerization. chemrxiv.org Recent advances have utilized pyridine analogues in novel ring-opening polymerization (ROP) strategies to circumvent this issue. One innovative approach involves the photochemical valence isomerization of aromatic heterocycles like pyridones and dihydropyridines into their highly strained "Dewar" isomers. nih.gov These Dewar heterocycles, which contain strained β-lactam or azetidine (B1206935) cores, are readily polymerized via ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. This method successfully incorporates the strained four-membered azacyclic ring directly into the polymer backbone. nih.gov
Another strategy involves the careful design of pyridinonorbornene monomers. These can be synthesized through a [4+2] cycloaddition of 2,3-pyridynes with cyclopentadiene. chemrxiv.org The specific structure of these monomers allows for the preparation of polypyridinonorbornenes via ROMP with living characteristics, a level of control that is difficult to achieve with other pyridine-based monomers. chemrxiv.org The polymerization kinetics can be studied to understand the influence of monomer coordination on the chain-growth mechanism. chemrxiv.org These methods demonstrate how pyridine analogues, when transformed into strained cyclic structures, can serve as effective monomers for ROP, yielding unique polymers with potential applications in materials science and biomedicine. chemrxiv.orgnih.gov
Heterogeneous Catalysis and Material-Based Catalysts
Pyridine-Functionalized Mesoporous Organosilicas in Catalysis (e.g., Knoevenagel Condensation)
Pyridine-functionalized materials have proven to be highly effective as stable and recyclable heterogeneous catalysts. A notable example is the use of pyridine-functionalized periodic mesoporous organosilicas (PMOs) in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. mdpi.comdntb.gov.uaresearchgate.net In this work, organic-inorganic hybrid mesoporous organosilica materials were synthesized with pyridinedicarboxamide functional groups integrated directly into the pore walls. mdpi.com
These materials act as efficient heterogeneous basic catalysts. mdpi.comdntb.gov.ua The catalytic activity was tested in the Knoevenagel condensation between various benzaldehyde (B42025) derivatives and malononitrile, using ethanol (B145695) as a solvent under mild reaction conditions. mdpi.com The catalyst exhibited high conversion rates (over 90%) and excellent selectivity towards the final products. mdpi.comdntb.gov.uaresearchgate.net A key advantage of this system is its remarkable stability and reusability; the catalyst could be recycled and reused at least twelve times without a significant loss in performance. mdpi.comdntb.gov.ua The presence of the pyridine functionality provides the basic sites necessary for the reaction to proceed. mdpi.com
| Reactant (Benzaldehyde Derivative) | Reaction Time (minutes) | Conversion (%) |
|---|---|---|
| Benzaldehyde | 10 | 98 |
| 4-Chlorobenzaldehyde | 10 | 99 |
| 4-Nitrobenzaldehyde | 10 | 99 |
| 4-Methoxybenzaldehyde | 30 | 95 |
| 4-Hydroxybenzaldehyde | 60 | 92 |
Integration into Metal-Organic Frameworks (MOFs) for Catalytic Applications
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials that serve as an excellent platform for developing heterogeneous catalysts. researchgate.net Integrating pyridine-containing ligands, such as analogues of this compound, into MOF structures is a powerful strategy for creating single-site solid catalysts. google.com This can be achieved in two primary ways: by using a pyridine-functionalized molecule as the organic linker that connects the metal nodes, or by post-synthetic modification where a pyridine-containing group is attached to the framework after its initial assembly. google.comfrontiersin.org
The pyridine moiety within the MOF can act as a versatile anchor for catalytically active metal complexes or can itself be part of the active site. For example, a cobaloxime catalyst featuring a hydroxo-functionalized pyridine ligand was successfully immobilized onto a chromium-based MOF (MIL-101(Cr)). researchgate.net The resulting hybrid material demonstrated good activity for photocatalytic hydrogen evolution. researchgate.net In other applications, MOFs constructed with N-containing linkers have been used to catalyze a wide range of organic transformations, including olefin oligomerization and the synthesis of pyridine derivatives. frontiersin.org The tunability of MOFs allows for the creation of catalysts with high stability and ease of separation from the reaction products, combining the advantages of both homogeneous and heterogeneous catalysis. researchgate.netrug.nl
Modulation of Catalytic Properties in Confined Spaces
The pores and channels within Metal-Organic Frameworks (MOFs) create a unique confined environment that can significantly influence catalytic reactions. rsc.orgrsc.org When catalytic sites, such as those involving pyridine ligands, are immobilized within these confined spaces, their properties can be modulated to enhance performance compared to their free-moving (homogeneous) counterparts. rug.nl This confinement effect can lead to increased catalytic activity, improved stability, and altered selectivity. researchgate.netrsc.org
One key benefit is enhanced catalyst stability and longevity. For instance, when a cobaloxime catalyst with a pyridine ligand was incorporated into a MOF, its lifespan under turnover conditions was increased. researchgate.net The rigid framework can prevent the degradation or aggregation of the active species. rsc.org Furthermore, the chemical environment within the pores can be precisely tuned by modifying the ligands that form the framework. rsc.org Installing different functional groups in proximity to the pyridine-ligated active site can alter the local polarity or steric hindrance, thereby directing the reaction toward a specific product and improving selectivity. rsc.org This ability to engineer the catalytic site with such precision is a significant advantage of using MOFs as a platform for catalysts based on pyridine analogues. rug.nl
Advanced Applications of 4 1 Isocyanoethyl Pyridine and Its Derivatives
Role as a Privileged Scaffold in Advanced Molecular Design
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets or serving as a versatile platform for creating a wide array of complex structures. 4-(1-Isocyanoethyl)pyridine embodies this concept through its dual functionality, which allows for independent or concerted chemical transformations, leading to diverse and complex molecular architectures.
Design of Ligand Systems for Coordination Chemistry
The pyridine (B92270) moiety within this compound provides a classic coordination site for a vast range of metal ions. The nitrogen atom acts as a Lewis base, readily forming stable complexes. Simultaneously, the isocyanide group is a potent carbon-donor ligand, known for its strong σ-donor and π-acceptor properties, similar to carbon monoxide. This duality allows for the creation of unique ligand systems with tunable steric and electronic properties.
The introduction of the pyridine group into ligand frameworks can impart conformational rigidity and provides a handle for tuning the ligand's basicity and the resulting metal complex's reactivity. nih.gov Modifications to the pyridine ring, such as substitution, can regulate the electronic properties of the metal center, which in turn controls catalytic activity. nih.gov For instance, studies on tetra-aza pyridinophanes have shown that substitutions on the pyridine ring can tune the redox potentials and metal binding constants of their iron complexes, directly impacting their catalytic performance in C-C coupling reactions. nih.gov
Researchers have synthesized numerous coordination compounds using pyridine-based ligands, creating everything from mononuclear complexes to one-dimensional coordination polymers. rsc.orgjscimedcentral.com For example, Schiff base ligands derived from pyridine-4-carboxaldehyde and isoniazid (B1672263) have been used to synthesize cobalt(II) complexes with octahedral geometry. scirp.org Similarly, 2-(1,2,4-1H-triazol-3-yl)pyridine has been employed to create homoleptic coordination polymers with various transition metals. rsc.org The versatility of the pyridine scaffold is further highlighted by its use in constructing porous coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.com The isocyanide function adds another dimension, enabling the formation of organometallic complexes where the ligand binds through the carbon atom, often leading to unique catalytic and photophysical properties. uva.es
Table 1: Examples of Pyridine-Based Ligand Systems in Coordination Chemistry
| Ligand Type | Metal Ion(s) | Resulting Complex/Application | Reference |
|---|---|---|---|
| Tetra-aza Pyridinophanes | Fe(III) | Catalysts for C-C coupling; electronic properties tuned by pyridine substitution. | nih.gov |
| N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone (Schiff Base) | Co(II) | Octahedral complex with potential biological activity. | scirp.org |
| 2-(1,2,4-1H-triazol-3-yl)pyridine | Mn, Fe, Co, Ni, Cu, Zn, Cd | Homoleptic one-dimensional coordination polymers and complexes. | rsc.org |
| 4,4′-Azopyridine | Zn(II) | Component for preparing porous coordination polymers (PCPs). | sigmaaldrich.com |
| Pyridine Dipyrrolide | Th(IV), U(IV) | Isostructural actinide complexes with interesting photoluminescent properties. | nih.gov |
Construction of Complex Heterocyclic Systems
The isocyanide functional group is renowned for its participation in multicomponent reactions (MCRs), which are chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. nih.govtcichemicals.com These reactions are highly atom-economical and provide rapid access to complex molecular scaffolds from simple precursors. nih.govmdpi.com this compound is an ideal substrate for such transformations.
The most prominent isocyanide-based MCRs (IMCRs) are the Passerini and Ugi reactions. nih.govbeilstein-journals.org
Passerini Reaction (3-component): An isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) react to form an α-acyloxy carboxamide.
Ugi Reaction (4-component): An isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine react to form a bis-amide. mdpi.com
These reactions are powerful tools for synthesizing diverse heterocycles. mdpi.combeilstein-journals.org By choosing bifunctional reactants, the initial MCR product can undergo a subsequent intramolecular reaction to form a heterocyclic ring. For example, an MCR using a reactant containing both an imine and a nucleophile can lead to the formation of six-membered heterocycles through a [5+1] cycloaddition with the isocyanide. mdpi.com The versatility of IMCRs has been harnessed to create a wide range of heterocyclic systems, including peptides, peptidomimetics, and various (macro)heterocycles. nih.govbeilstein-journals.org The strategy of using consecutive or repetitive IMCRs has proven highly efficient for the rapid synthesis of complex macrocycles, such as those containing a tetrazole nucleus. nih.govbeilstein-journals.org
The pyridine ring in this compound can either remain as a substituent on the newly formed heterocycle, modulating its properties, or it can potentially participate in subsequent reactions. Transition-metal-catalyzed [2+2+2] cycloaddition reactions, for instance, are a fascinating method for the de novo construction of pyridine ring systems themselves. rsc.org
Modulation of Electronic Properties for Specific Applications
The ability to fine-tune a molecule's electronic properties is crucial for applications ranging from catalysis to materials science. The structure of this compound and its derivatives offers multiple avenues for such modulation.
Pyridine Ring Substitution: Attaching electron-donating or electron-withdrawing groups to the pyridine ring directly alters the electron density of the entire molecule. This has been shown to have a profound impact on the properties of corresponding metal complexes. For example, adding electron-withdrawing groups to a pyridine-based ligand can shift the redox potential of the metal center to be more positive. nih.gov This principle allows for the systematic tuning of catalytic reactivity and selectivity. nih.govfu-berlin.de
Coordination and Protonation: The nitrogen atom of the pyridine ring can be coordinated to a metal ion or protonated by an acid. Both actions effectively withdraw electron density from the ring system, which can significantly alter the molecule's absorption and emission properties. This strategy has been used to modulate the nonlinear optical (NLO) response of pyrene-pyridine chromophores. mdpi.com
Isocyanide Group Transformations: The isocyanide group can be transformed into other functional groups, leading to new electronic profiles. For example, it can participate in cycloadditions or be converted to amines or amides, each with distinct electronic influences.
Density Functional Theory (DFT) calculations have been used to investigate the electrochemical behavior of pyridine derivatives, providing insights into their redox potentials and helping to design new electroactive molecules. researchgate.net Such studies confirm that the electronic properties of pyridine-based systems can be systematically and predictably modulated. psu.eduichem.md
Table 2: Modulation of Electronic Properties in Pyridine-Containing Systems
| System | Method of Modulation | Observed Effect | Reference |
|---|---|---|---|
| Iron-Pyridinophane Complexes | Substitution on the pyridine ring (e.g., with EWGs) | Large shift to more positive redox potentials; direct correlation with catalytic activity. | nih.gov |
| Ruthenium Polypyridyl Complexes | Protonation/deprotonation of a hydroxypyridine ligand | Deprotonation enriched the electron density of the metal center. | psu.edu |
| Pyrene-Pyridine Chromophores | Protonation/deprotonation or coordination to Zn(II) | Inversion of the sign of the second-order NLO response. | mdpi.com |
| Iridium(III) Carbene Complexes | Systematic N-substitution in ancillary azole-pyridine ligands | Blue-shifting of emission spectra and changes in quantum yield. | rsc.org |
Applications in Materials Science
The unique structural and electronic features of this compound derivatives make them attractive candidates for the development of advanced functional materials. The combination of a stable, conjugated heterocyclic ring and a reactive, carbon-rich functional group provides a platform for creating materials with tailored optical and electronic properties.
Organic Electronic Devices (e.g., OLEDs, Solar Cells)
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) are built from layers of specialized organic materials that handle charge injection, transport, and recombination to either produce light or generate current. Pyridine-containing molecules are frequently used in these devices due to their excellent electron-transporting capabilities and thermal stability. nih.govresearchgate.net
Derivatives of this compound could be incorporated into materials for several functions:
Host Materials: In phosphorescent OLEDs, a host material makes up the bulk of the emissive layer, with a small amount of a phosphorescent guest (emitter) doped in. The combination of carbazole (B46965) (an electron donor) and pyridine (an electron acceptor) has been shown to produce effective bipolar host materials. researchgate.net
Hole-Transporting Materials (HTMs): While pyridine itself is electron-deficient, it can be integrated into larger molecular structures, such as pyrene-pyridine systems, to create materials with good hole mobility and high thermal stability, suitable for HTLs in OLEDs. nih.gov
Electron-Transporting Layers (ETLs): The inherent electron-deficient nature of the pyridine ring makes its polymers, like poly(2,5-pyridinediyl), efficient materials for ETLs in LEDs. researchgate.net
Materials for Solar Cells: Triazine-based organic molecules, which share structural similarities and synthetic routes with some pyridine derivatives, have shown promise as donor or acceptor materials and as charge-transporting layers in solar cells, achieving high power conversion efficiencies (PCEs). mdpi.com The development of novel polymer donors, such as the D18 series, has pushed the PCE of single-junction OSCs beyond 19%. jos.ac.cn New materials derived from versatile building blocks like this compound could contribute to this field.
The isocyanide group offers a unique handle for polymerization or for grafting the molecule onto other structures, providing a pathway to new polymers and hybrid materials for these electronic applications.
Dye and Pigment Chemistry
The synthesis of dyes and pigments often relies on molecules that possess extended conjugated π-systems, which are responsible for absorbing light in the visible spectrum. The pyridine ring is a common component in many classes of synthetic dyes. kvmwai.edu.in For instance, the pyridine skeleton is found in quinoline (B57606) derivatives, naphthalimides, and acridines. kvmwai.edu.in
This compound derivatives are promising for dye chemistry for several reasons:
Chromophore Construction: The pyridine ring can act as an electron-accepting part of a donor-acceptor type chromophore, which is a common design for modern dyes. The isocyanide group can be used in MCRs to build a larger, conjugated system attached to the pyridine ring.
Organometallic Dyes: The coordination of the pyridine nitrogen or the isocyanide carbon to a metal center can produce intensely colored complexes. scielo.org.mx The interaction with the metal can lead to charge-transfer bands that absorb strongly in the visible region. For example, complexes of 2-isocyanoazulene with gold(I) have been explored as organometallic dyes. uva.es
Leuco Dyes: Trisubstituted pyridine derivatives have been synthesized for use as leuco dyes in thermochromic compositions. google.com These dyes can switch between a colored and a colorless state in response to temperature changes.
Fluorescent Dyes: The rigid structure of heterocyclic systems derived from this scaffold can lead to high fluorescence quantum yields. For example, 5-aminonaphthalimide derivatives, which contain a heterocyclic system, are useful fluorescent dyes. kvmwai.edu.in Polymerization of isocyanoacetate derivatives has also been shown to produce fluorescent polymers. nih.gov
The combination of a stable aromatic heterocycle and a versatile functional group in this compound provides a rich platform for the synthesis of novel colorants with tailored properties for textiles, coatings, and advanced optical materials.
Functional Nanomaterials and Polymers
The integration of specific organic molecules into nanostructures and polymers is a cornerstone of modern materials science, enabling the creation of materials with tailored properties. Pyridine derivatives and isocyanides are valuable building blocks in this field due to their unique electronic and coordination capabilities. The isocyanide functional group (–N≡C), in particular, is known for its strong coordination to metal surfaces and its ability to participate in polymerization reactions. nih.govacs.org
While direct research on the incorporation of this compound into nanomaterials is not extensively documented, its structural motifs suggest significant potential. The pyridine ring offers a site for hydrogen bonding and π-π stacking interactions, while the isocyanide group can act as a powerful anchor or ligand. For instance, isocyanides are used to functionalize gold nanoparticles, with the isocyanide carbon forming a strong bond with the gold surface. acs.org This property could be exploited to graft this compound onto metallic nanoparticles, creating functionalized materials for catalysis or sensing. The pyridine moiety, in this context, could further modulate the electronic properties of the nanoparticle or provide a secondary site for molecular recognition.
In the realm of polymers, isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are pivotal for generating complex polymer structures and peptidomimetics in a single step. frontiersin.orgnih.gov These reactions are highly efficient for creating libraries of compounds for various applications. beilstein-journals.orgmdpi.com The this compound molecule is a suitable candidate for these reactions. By reacting it with a carbonyl compound, an amine, and a carboxylic acid (in an Ugi reaction), a polymer backbone with pendant pyridine groups can be synthesized. nih.govacs.org The properties of the resulting polymer could be tuned by varying the other components of the reaction. nih.gov Such polymers, featuring the basic pyridine unit, could find applications as pH-responsive materials, metal-scavenging resins, or as scaffolds for catalytic systems.
The synthesis of functional polymers can also be achieved through domino reactions. For example, silver-catalyzed hetero-dimerization of isocyanides has been shown to produce fully substituted pyridines, which can be converted into pyridine-fused polycyclic frameworks. rsc.org This highlights the versatility of the isocyanide group in constructing complex macromolecular architectures.
Chemosensing Applications (focus on the chemical mechanism)
Pyridine derivatives are widely employed in the design of chemosensors for detecting various ions and neutral molecules due to their stability, synthetic versatility, and favorable optical properties. researchgate.netrsc.orgresearchgate.net A chemosensor typically consists of a receptor unit that binds to the target analyte and a signaling unit (chromophore or fluorophore) that produces a detectable optical or electronic response. In pyridine-based sensors, the pyridine nitrogen atom itself can act as a binding site or be part of a larger chelating system. researchgate.netresearchgate.net
For this compound, both the pyridine ring and the isocyano group can participate in the sensing mechanism. The isocyanide group is a particularly interesting functionality for chemosensing due to its ability to coordinate strongly with transition metal ions. acs.org This interaction is predominantly a charge-transfer complex, which can significantly alter the electronic structure of the molecule and, consequently, its photophysical properties. acs.org
A plausible chemical mechanism for a chemosensor based on this compound for detecting metal ions, such as Cu²⁺ or Hg²⁺, would involve the following steps:
Coordination: The isocyanide group and the pyridine nitrogen atom can act as a bidentate or bridging ligand, coordinating to the target metal ion. The formation of this coordination complex is the primary recognition event.
Electronic Perturbation: The coordination to the metal ion alters the electron density of the molecule. This can induce an intramolecular charge transfer (ICT) process, where electron density is shifted from an electron-donating part of the molecule to an electron-accepting part. rsc.org This change in the electronic distribution directly affects the energy levels of the molecule's frontier orbitals (HOMO and LUMO).
Signal Transduction: The change in electronic energy levels results in a detectable change in the absorption (colorimetric sensing) or emission (fluorescent sensing) spectrum. nih.gov For example, complexation might lead to a "turn-on" or "turn-off" fluorescent response or a distinct color change visible to the naked eye. nih.gov
The mechanism can also involve a chemical reaction. For instance, some sensors for cyanide (CN⁻) operate through a nucleophilic attack of the cyanide ion on an electrophilic site in the sensor molecule, leading to a disruption of the conjugated π-system and a change in the optical signal. rsc.org While this compound would be more suited for cation detection, its derivatives could be designed for anion sensing. For example, incorporating the pyridine-isocyanide moiety into a larger structure with a hydrogen-bond-donating group could create a receptor for anions like chloride. researchgate.net
| Sensor Moiety | Analyte | Detection Mechanism | Spectroscopic Change |
| Pyridine-based Receptor | Copper (Cu²⁺) | Complexation leading to altered electronic state. nih.gov | Color change and fluorescence enhancement. nih.gov |
| Pyrazolo[3,4-b]pyridine | Cyanide (CN⁻) | Nucleophilic addition disrupting intramolecular charge transfer (ICT). rsc.org | Ratiometric change in absorption and fluorescence quenching. rsc.org |
| Pyridine-isocyanide (hypothetical) | Metal Ions (e.g., Hg²⁺) | Coordination via isocyanide and pyridine nitrogen, inducing ICT. acs.org | Change in color (colorimetric) or light emission (fluorometric). |
Strategies in Medicinal Chemistry (Focus on Chemical Design and Scaffold Utility)
Rational Design of Pyridine-Based Pharmacophores
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and bioactive compounds. scilit.combohrium.comlifechemicals.com Its prevalence stems from its unique chemical properties: it is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor, improve solubility, and modulate the compound's metabolic stability. rsc.org The rational design of drugs based on this scaffold involves strategically modifying the pyridine ring to optimize interactions with a biological target. nih.gov
The compound this compound combines the proven pyridine scaffold with the less conventional but highly versatile isocyanide functional group. The isocyanide moiety is not just a passive group; it can act as a key pharmacophoric element. nih.govacs.org It is a potent metal coordinator and can form unique hydrogen bonds, offering interaction possibilities not available to more common functional groups. acs.org
The design of pharmacophores based on this compound would leverage these features:
Scaffold: The central pyridine ring serves as a rigid framework to position other functional groups in a defined three-dimensional space for optimal target binding. mdpi.comnih.gov
Hydrogen Bonding: The pyridine nitrogen is a key hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. rsc.org
Isocyanide as a Warhead: The isocyano group can be designed to interact with metalloenzymes, where it can coordinate to a metal ion in the active site, potentially leading to potent and selective inhibition. acs.org
Modulation of Properties: The ethyl group provides a point for further substitution to fine-tune lipophilicity, steric bulk, and metabolic stability, directly impacting the compound's pharmacokinetic profile.
Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are integral to the rational design process. nih.govnih.govmdpi.com These tools can predict how modifications to the this compound structure would affect its binding affinity and biological activity, guiding synthetic efforts toward more promising candidates. mdpi.comscispace.com
Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. illinoisstate.edu For pyridine derivatives, extensive SAR studies have revealed several key principles that can be applied to the this compound scaffold. mdpi.comnih.govmdpi.com
The goal of SAR is to identify the pharmacophore—the essential structural features responsible for activity—and to understand how modifications affect potency, selectivity, and drug-like properties. illinoisstate.edu
Key SAR Insights for Pyridine Derivatives:
Substitution Pattern on the Pyridine Ring: The position of substituents on the pyridine ring is critical. For example, in a series of anticancer pyridine derivatives, the presence and position of electron-donating groups (like -OH or -OCH₃) or hydrogen-bonding groups (-NH₂) were found to enhance antiproliferative activity. scilit.comnih.gov Conversely, bulky groups or halogens sometimes decrease activity. nih.gov
Nature of the Substituent: The electronic nature of the substituent (electron-donating vs. electron-withdrawing) can drastically alter the basicity of the pyridine nitrogen, affecting its ability to form hydrogen bonds or participate in ionic interactions.
Hypothetical SAR for this compound Derivatives:
| Modification Site | Structural Change | Predicted Impact on Activity (Chemical Rationale) |
| Pyridine Ring | Addition of small, electron-donating groups (e.g., -CH₃, -NH₂) at positions 2 or 6. | May enhance binding by increasing the hydrogen bond acceptor strength of the pyridine nitrogen and providing additional interaction points. scilit.comnih.gov |
| Pyridine Ring | Addition of electron-withdrawing groups (e.g., -Cl, -CF₃). | Decreases the basicity of the pyridine nitrogen, which could be beneficial or detrimental depending on the target's binding site polarity. |
| Ethyl Group | Replacement of the methyl group with a larger alkyl or aryl group. | Increases steric bulk and lipophilicity; could improve binding if there is a corresponding hydrophobic pocket in the target, but may also decrease solubility. |
| Isocyanide Group | Replacement with other nitrogen-containing functional groups (e.g., nitrile, amine). | Would fundamentally alter the interaction mechanism. A nitrile is a weaker metal ligand and hydrogen bond acceptor. An amine would introduce a basic center and a hydrogen bond donor. |
These SAR studies guide the iterative process of drug design, where analogs are synthesized and tested to systematically build a comprehensive understanding of the chemical features required for optimal biological activity. nih.govillinoisstate.edu
Development of Chemical Libraries for High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a biological target. The success of HTS is highly dependent on the quality and chemical diversity of the compound libraries being screened. google.com
Isocyanides are exceptionally valuable reagents for building diverse chemical libraries due to their participation in multicomponent reactions (MCRs). beilstein-journals.orgmdpi.com MCRs, such as the Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions, allow for the synthesis of complex, drug-like molecules from simple starting materials in a single, efficient step. nih.govsciforum.net This is ideal for library production, as it enables the rapid generation of a large number of distinct structures by simply varying the input components. cuni.cz
This compound is an excellent building block for this purpose. Using it as the isocyanide component in an Ugi four-component reaction (U-4CR), along with a diverse set of aldehydes, amines, and carboxylic acids, would generate a library of complex peptidomimetics, each containing the 4-pyridylethyl moiety.
Example: Ugi Reaction for Library Synthesis
Component 1 (Isocyanide): this compound
Component 2 (Aldehyde/Ketone): R¹-CHO
Component 3 (Amine): R²-NH₂
Component 4 (Carboxylic Acid): R³-COOH
By using, for example, 10 different aldehydes, 10 different amines, and 10 different carboxylic acids, a library of 10 x 10 x 10 = 1,000 unique compounds can be synthesized with relative ease. Each compound would share the core pyridine-isocyanide derived structure but differ in the R¹, R², and R³ substituents, thus exploring a wide chemical space around the central scaffold. Such pyridine-containing libraries are valuable for screening against a wide range of pharmacological targets. google.com
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that maintain or improve the biological activity of a known lead compound while offering a different intellectual property position or a better ADME (absorption, distribution, metabolism, and excretion) profile. acs.orgacs.org Bioisosteric replacement is a related concept that involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of retaining biological activity while improving other characteristics. ajptr.comu-tokyo.ac.jp
The pyridine ring in this compound is a prime candidate for both strategies.
Scaffold Hopping: The entire pyridine core could be replaced with other heterocyclic systems to discover new chemotypes. researchgate.netrsc.org Computational methods based on shape and electrostatic similarity are often used to identify promising replacement scaffolds. acs.org For example, the pyridine ring might be "hopped" to:
Imidazo[1,2-a]pyridine: This fused bicyclic system has been successfully used as a scaffold for anticancer agents. rsc.orgresearchgate.net
Pyrazine or Pyrimidine: Replacing the pyridine with another diazine ring alters the position of the nitrogen atoms, changing the hydrogen bonding vectors and electronic properties. ajptr.com
Isothiazolo[4,3-b]pyridine: This scaffold has been explored for kinase inhibitors, demonstrating that even more complex heterocyclic systems can serve as effective replacements. researchgate.net
Another classical bioisosteric replacement is substituting a C-H group in a benzene (B151609) ring with a pyridine nitrogen (the "necessary nitrogen effect"). thieme-connect.com The reverse is also a valid strategy. Replacing the nitrogen in the pyridine ring of this compound with a C-H would yield the corresponding phenyl derivative. This replacement would eliminate the hydrogen bond accepting capability of the ring nitrogen, allowing chemists to probe its importance for biological activity. u-tokyo.ac.jp
These strategies are essential for lead optimization, enabling chemists to navigate away from problematic structural motifs and discover novel classes of compounds with improved therapeutic potential. acs.orgchemrxiv.org
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Pathways
The synthesis of isocyanides, including 4-(1-isocyanoethyl)pyridine, has traditionally relied on methods that often involve toxic reagents and generate significant waste. A primary future challenge lies in developing greener and more sustainable synthetic routes.
Current research in isocyanide synthesis is moving towards more environmentally benign methods. researchgate.netsemanticscholar.org One common approach involves the dehydration of the corresponding N-formamide. researchgate.net For chiral isocyanides derived from amino acids, a two-step sequence is often employed, starting with formylation of the amino acid ester hydrochloride, followed by dehydration using milder agents like triphosgene. rsc.org The use of phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (B128534) is another established method. researchgate.netnih.gov
Future research will likely focus on:
Catalytic Dehydration: Developing catalytic systems that can efficiently dehydrate the precursor formamide (B127407) under mild conditions, replacing stoichiometric and often harsh dehydrating agents.
One-Pot Syntheses: Designing one-pot reactions that start from readily available precursors, such as the corresponding amine, to minimize intermediate isolation and purification steps, thereby reducing solvent usage and waste. nih.gov
Renewable Feedstocks: Exploring pathways that utilize renewable resources to construct the pyridine (B92270) or the ethyl isocyanide fragment, aligning with the principles of green chemistry. ijsetpub.comnih.gov
Solvent-Free and Aqueous Conditions: Investigating solid-state reactions or syntheses in water to reduce reliance on volatile organic solvents. nih.govorganic-chemistry.org
A significant challenge in synthesizing chiral isocyanides like this compound is preventing racemization, especially for those with an acidic α-hydrogen. rsc.orgrsc.org Developing stereoretentive synthetic methods is crucial for its application in asymmetric catalysis and medicinal chemistry.
Exploration of New Reactivity Modes and Transformations
Isocyanides are renowned for their unique reactivity, particularly in multicomponent reactions (MCRs) like the Passerini and Ugi reactions. frontiersin.orgnih.govmdpi.com These reactions are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govfrontiersin.org The pyridine ring in this compound adds another layer of reactivity, allowing for transformations at the nitrogen atom or the aromatic ring itself. wikipedia.orguomus.edu.iq
Future research directions include:
Novel Multicomponent Reactions: Designing new MCRs that exploit the specific electronic and steric properties of this compound. This could lead to the synthesis of novel heterocyclic scaffolds. nih.govmdpi.comrsc.org The Ugi five-center four-component reaction (U-5C-4CR) is a prime example of the evolution of these reactions for creating diverse molecular libraries. nih.gov
Asymmetric Transformations: Given its chirality, a key focus will be the development of highly diastereoselective reactions where this compound acts as a chiral building block. beilstein-journals.orgbeilstein-journals.org While achieving high stereocontrol in Ugi reactions can be challenging, using chiral components like this compound is a promising strategy. beilstein-journals.org
Post-MCR Modifications: Exploring tandem reactions where the initial MCR product undergoes subsequent cyclizations or functionalizations, often facilitated by the pyridine moiety, to create complex polycyclic structures. beilstein-journals.org
Isocyanide Insertion Reactions: Investigating the insertion of the isocyanide group into various chemical bonds, a field with significant potential for creating novel organometallic and organic structures. mdpi.comresearchgate.net
Dearomatization Reactions: Utilizing the pyridine ring in dearomatization reactions to access saturated nitrogen-containing heterocycles like piperidines and dihydropyridines, which are prevalent in pharmaceuticals. nih.gov
A major challenge is to control the regioselectivity and stereoselectivity of these transformations, especially when multiple reactive sites are present in the molecule.
Advanced Catalytic Systems and Applications
The isocyanide group is an excellent ligand for transition metals, and the pyridine nitrogen provides an additional coordination site. mdpi.comrsc.org This makes this compound a promising candidate for the development of novel ligands for homogeneous catalysis.
Future research will likely explore:
Bidentate and Pincer Ligands: Designing ligands where the isocyano group and the pyridine nitrogen coordinate to a metal center, potentially creating highly active and selective catalysts. The geometry imposed by such ligands can facilitate specific reagent approaches. uniovi.es
Asymmetric Catalysis: Using enantiomerically pure this compound as a chiral ligand to induce asymmetry in a wide range of catalytic reactions, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions. frontiersin.org
Photoredox Catalysis: Investigating the role of metal complexes of this compound in photoredox catalysis, where the electronic properties of the ligand can be tuned to influence the excited-state properties of the catalyst. acs.org
Catalyst Immobilization: Grafting catalysts derived from this compound onto solid supports for easier separation and recycling, enhancing the sustainability of catalytic processes.
The key challenge is to design catalysts with high turnover numbers and frequencies, as well as excellent enantioselectivity in asymmetric transformations. The stability of the isocyanide ligand under various reaction conditions is also a critical factor to consider. mdpi.com
Integration with Computational Chemistry and Machine Learning for Rational Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. cyu.frgoogle.com For a molecule like this compound, these tools can accelerate discovery and optimization.
Future applications in this area include:
Reaction Mechanism and Selectivity Prediction: Using quantum chemical methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms and predict the stereochemical outcome of reactions involving this compound. cyu.fr
Catalyst Design: Employing computational screening and machine learning models to design novel catalysts based on the this compound scaffold with desired activity and selectivity. rsc.orgarxiv.org Machine learning interatomic potentials (MLIPs) are emerging as a powerful tool for this purpose. rsc.org
Predicting Material Properties: Using computational models to predict the properties of polymers and materials derived from this compound, guiding synthetic efforts towards materials with specific functions.
Autonomous Experimentation: Integrating machine learning algorithms with automated synthesis platforms to create "self-driving laboratories" that can autonomously optimize reaction conditions or discover new transformations for this compound. arxiv.org
The primary challenges are the development of accurate and computationally efficient models that can handle the complexity of reactive systems and the need for large, high-quality datasets to train machine learning models effectively.
Emerging Applications in Advanced Materials
The unique properties of the isocyanide group make it a valuable building block for the synthesis of advanced materials. frontiersin.orgnih.gov The ability of isocyanides to undergo polymerization and their strong interaction with metal surfaces open up numerous possibilities.
Potential future applications for this compound in materials science include:
Functional Polymers: Polymerizing this compound to create helical polymers with unique chiroptical or electronic properties. acs.orgnih.gov The pyridine moiety can be used for post-polymerization modification to introduce additional functionalities.
Biomaterials: Incorporating this compound into polymers for biomedical applications, such as drug delivery systems or scaffolds for tissue engineering. Isocyanide-based multicomponent reactions are already used to create soft materials and biomaterials. frontiersin.org
Surface Modification: Using this compound to modify the surface of nanoparticles or electrodes, leveraging the strong binding of the isocyanide group to metal surfaces to create functional interfaces.
Luminescent Materials: Synthesizing metal complexes of this compound that exhibit phosphorescence, with potential applications in organic light-emitting diodes (OLEDs) or as sensors. rsc.org
A significant research challenge is to control the polymerization process to obtain well-defined polymers with controlled molecular weight and low polydispersity. Furthermore, understanding the structure-property relationships in these materials is crucial for designing them for specific applications. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
